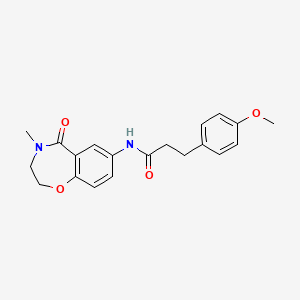

3-(4-methoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide

説明

特性

IUPAC Name |

3-(4-methoxyphenyl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-22-11-12-26-18-9-6-15(13-17(18)20(22)24)21-19(23)10-5-14-3-7-16(25-2)8-4-14/h3-4,6-9,13H,5,10-12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPLGWUHCLFXJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(4-methoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C18H22N2O3

- Molecular Weight : 314.38 g/mol

- CAS Number : 503612-47-3

The presence of the methoxy group and the benzoxazepin moiety suggests potential interactions with various biological targets.

Research indicates that this compound may exhibit several biological activities:

- Antioxidant Activity : The methoxyphenyl group is known for its antioxidant properties. Studies suggest that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells .

- Anti-inflammatory Effects : Preliminary investigations suggest that the compound may inhibit pro-inflammatory cytokines. This activity is crucial for conditions such as arthritis and other inflammatory diseases .

- Neuroprotective Properties : The benzoxazepin structure is associated with neuroprotective effects. It may modulate neurotransmitter systems, potentially offering benefits in neurodegenerative disorders .

Pharmacological Effects

The pharmacological profile of 3-(4-methoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide includes:

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces cytokine production | |

| Neuroprotective | Modulates neurotransmission |

Case Studies

Several studies have explored the biological activity of similar compounds:

- Anti-inflammatory Study : A study conducted on a related compound demonstrated significant inhibition of TNF-alpha and IL-6 in vitro, suggesting a similar potential for 3-(4-methoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide .

- Neuroprotective Research : In a model of oxidative stress-induced neuronal damage, compounds with the benzoxazepin structure showed reduced cell death and improved viability in neuronal cultures .

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Heterocycle Comparison

Benzoxazepin Derivatives Compounds with the benzoxazepin core often exhibit bioactivity due to their ability to mimic peptide backbones or interact with enzymatic pockets. For example, substituted benzoxazepines are reported as γ-secretase inhibitors for Alzheimer’s disease research.

Triazine Derivatives () The triazine-based compound 5l (methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate) shares the 4-methoxyphenoxy substituent with the target compound. This structural variance may lead to divergent applications; triazines are often used in agrochemicals or as kinase inhibitors, whereas benzoxazepins are more CNS-focused .

Substituent Effects

4-Methoxyphenyl Group

Both the target compound and 5l () incorporate a 4-methoxyphenyl moiety, which enhances electron-donating capacity and lipophilicity. In hydroxamic acids (), analogs with electron-withdrawing groups (e.g., 4-chlorophenyl) exhibit stronger antioxidant activity, suggesting that the 4-methoxyphenyl group in the target compound may prioritize metabolic stability over radical-scavenging potency .

Propanamide Linker vs. Hydroxamic Acid

The propanamide chain in the target compound contrasts with hydroxamic acid derivatives (e.g., compounds 6–10 in ), which feature a hydroxylamine group (–NHOH). Hydroxamic acids are potent metal chelators (e.g., HDAC inhibitors), while propanamides are typically neutral and may favor passive membrane diffusion .

Hypothetical Bioactivity

For example, the benzoxazepin core in SHELX-refined structures () often correlates with enzyme-targeted drug candidates .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。